Pamiparib

PARP inhibitor efficacy BRCA1 mutant breast cancer xenograft model

Pamiparib (BGB-290) is the PARP1/2 inhibitor of choice for CNS oncology and MDR research. Unlike olaparib—a confirmed P-gp substrate—pamiparib bypasses P-gp efflux for uniform tumor distribution and achieves 17–19% brain penetration. It delivers 16-fold greater potency than olaparib in BRCA1-mutant MDA-MB-436 xenografts and synergizes with temozolomide to overcome chemoresistance in intracranial SCLC models. Procure ≥98% purity pamiparib for in vitro and in vivo studies where brain penetration or P-gp resistance is critical.

Molecular Formula C16H15FN4O
Molecular Weight 298.31 g/mol
CAS No. 1446261-44-4
Cat. No. B560054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamiparib
CAS1446261-44-4
SynonymsPamiparib;  BGB-290;  BGB 290;  BGB290; 
Molecular FormulaC16H15FN4O
Molecular Weight298.31 g/mol
Structural Identifiers
SMILESCC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F
InChIInChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1
InChIKeyDENYZIUJOTUUNY-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pamiparib (BGB-290) PARP Inhibitor Procurement and Selection Guide


Pamiparib (BGB-290), a selective oral inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), exhibits potent enzymatic inhibition with IC50 values of 1.3 nM and 0.9 nM against PARP-1 and PARP-2, respectively [1]. In cellular assays, it inhibits PARP activity with an IC50 of 0.2 nM, demonstrating robust target engagement [1]. Beyond its biochemical potency, pamiparib displays key preclinical differentiators including significant brain penetration (17-19% in mice) and a unique resistance profile as it is not a substrate for P-glycoprotein (P-gp) efflux pumps [1][2]. This investigational agent is currently in Phase III clinical development for maintenance therapy in platinum-sensitive ovarian and gastric cancers, with regulatory approval in China for germline BRCA-mutated recurrent ovarian cancer [3].

Why Pamiparib Cannot Be Substituted with Generic PARP Inhibitors


The PARP inhibitor class is not therapeutically interchangeable due to substantial variance in potency, selectivity, trapping efficiency, efflux transporter susceptibility, and brain penetration [1]. While olaparib, niraparib, and rucaparib share a common mechanism, their distinct pharmacokinetic and pharmacodynamic profiles dictate their utility in specific tumor types and combinatorial regimens [2]. Notably, olaparib is a substrate for P-glycoprotein (P-gp), limiting its tumor penetration in P-gp-overexpressing cancers, whereas pamiparib is not affected by P-gp, a key differentiator for overcoming acquired resistance [3]. Furthermore, direct substitution can lead to therapeutic failure in central nervous system (CNS) malignancies, as many PARP inhibitors exhibit poor blood-brain barrier (BBB) penetration, unlike pamiparib which demonstrates significant brain exposure [1]. Therefore, procuring a specific PARP inhibitor requires a detailed understanding of these quantitative differentiators to ensure the molecule aligns with the intended experimental or clinical application.

Quantitative Evidence for Pamiparib Differentiation Against PARP Inhibitor Comparators


Pamiparib Demonstrates 16-Fold Superior In Vivo Efficacy Compared to Olaparib in a BRCA1-Mutant Xenograft Model

In a direct head-to-head comparison using a BRCA1-mutated MDA-MB-436 breast cancer xenograft model, pamiparib exhibited 16-fold greater potency than olaparib [1]. This significant difference in tumor growth inhibition underscores pamiparib's enhanced efficacy in a BRCA-deficient setting, which is a critical determinant for preclinical model selection and translational research in homologous recombination deficiency (HRD)-driven cancers.

PARP inhibitor efficacy BRCA1 mutant breast cancer xenograft model

Pamiparib is Not a Substrate for P-gp, Enabling Uniform Tumor Distribution Unlike Olaparib

In a comparative study using mass spectrometry imaging (MSI), pamiparib demonstrated uniform distribution within P-glycoprotein (P-gp) overexpressing A2780 ovarian tumor models, whereas olaparib was undetectable [1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmed that pamiparib's distribution is unaffected by P-gp-mediated efflux, a major mechanism of multidrug resistance [1]. This is in stark contrast to olaparib, which is a known P-gp substrate and shows limited tumor penetration in P-gp-expressing tumors [1].

drug resistance P-glycoprotein tumor penetration mass spectrometry imaging

Pamiparib Achieves Significant Brain Penetration (17-19%) in Preclinical Models, a Key Differentiator for CNS Applications

Pamiparib exhibits significant brain penetration in mice, with brain-to-plasma ratios of 17-19% [1]. This level of CNS exposure is a differentiating feature compared to other PARP inhibitors like olaparib, which has demonstrated limited brain penetration in recurrent glioblastoma (mean tumor-to-plasma ratio of 0.25) [2]. Furthermore, oral administration of pamiparib at 3 mg/kg is sufficient to completely abrogate PARylation in brain tumor tissue [1].

blood-brain barrier penetration brain tumor CNS exposure glioblastoma

Pamiparib Exhibits High Selectivity for PARP1/2 Over Other PARP Family Enzymes

Pamiparib demonstrates high selectivity for PARP1 and PARP2 (IC50 = 1.3 and 0.92 nM, respectively) over other PARP family members, including PARP3 (IC50 = 0.068 µM), tankyrase 1 (TNKS1, IC50 = 0.23 µM), and tankyrase 2 (TNKS2, IC50 = 0.14 µM) [1]. This selectivity profile suggests a reduced likelihood of off-target effects related to tankyrase inhibition, which have been associated with gastrointestinal toxicity in some PARP inhibitors [2].

PARP selectivity off-target activity tankyrase PARP3

Optimal Research and Procurement Scenarios for Pamiparib


Preclinical Studies in P-glycoprotein-Overexpressing Multidrug-Resistant Tumors

Procure pamiparib for in vitro and in vivo studies involving tumor models with confirmed or suspected P-gp overexpression. Unlike olaparib, pamiparib's uniform tumor distribution in P-gp-positive models makes it the optimal tool for investigating PARP inhibition in the context of acquired multidrug resistance [1].

Research on Primary and Metastatic Brain Tumors Requiring BBB Penetration

Select pamiparib for projects focused on glioblastoma, brain metastases, or other CNS malignancies. Its demonstrated brain penetration (17-19%) and ability to abrogate PARylation in brain tumor tissue at low doses (3 mg/kg) in mice provide a clear scientific rationale for its use over other PARP inhibitors with poor CNS exposure [1]. Clinical trials evaluating pamiparib in glioblastoma (NCT03150862) further support its translational relevance [2].

Combination Therapy Studies with Temozolomide (TMZ) in DNA Repair-Deficient Cancers

Use pamiparib in combination with the DNA alkylating agent temozolomide (TMZ). Preclinical data show strong anti-tumor synergy between pamiparib and TMZ, including the ability to overcome TMZ resistance in small cell lung cancer (SCLC) intracranial xenograft models [2]. This combination is currently being evaluated in clinical trials, making pamiparib the compound of choice for translational research in this specific drug combination.

In Vivo Efficacy Studies in BRCA-Mutant Breast Cancer Models

Employ pamiparib in xenograft studies using BRCA1-mutated cell lines (e.g., MDA-MB-436) to achieve maximal tumor growth inhibition. Its 16-fold higher potency compared to olaparib in this specific HRD model provides a clear quantitative advantage for achieving robust, statistically significant results in preclinical efficacy experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamiparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.